1-Chlorocyclohexene

Gas-Phase Kinetics Thermal Stability Isomer Comparison

1-Chlorocyclohexene (CAS 930-66-5) is a cyclic vinyl halide with the molecular formula C₆H₉Cl and a molecular weight of 116.59 g/mol. This compound features a chlorine atom directly attached to an sp²-hybridized carbon of the cyclohexene ring, rendering it a valuable electrophilic synthon and versatile intermediate in organic synthesis.

Molecular Formula C6H9Cl
Molecular Weight 116.59 g/mol
CAS No. 930-66-5
Cat. No. B1361362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chlorocyclohexene
CAS930-66-5
Molecular FormulaC6H9Cl
Molecular Weight116.59 g/mol
Structural Identifiers
SMILESC1CCC(=CC1)Cl
InChIInChI=1S/C6H9Cl/c7-6-4-2-1-3-5-6/h4H,1-3,5H2
InChIKeyBUAKPITZELZWNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chlorocyclohexene (CAS 930-66-5) Procurement Specifications and Baseline Characteristics


1-Chlorocyclohexene (CAS 930-66-5) is a cyclic vinyl halide with the molecular formula C₆H₉Cl and a molecular weight of 116.59 g/mol. This compound features a chlorine atom directly attached to an sp²-hybridized carbon of the cyclohexene ring, rendering it a valuable electrophilic synthon and versatile intermediate in organic synthesis [1]. Its physical state at ambient temperature is a liquid, with a reported boiling point of approximately 110.59 °C (rough estimate) and a density of 1.0361 g/cm³ (theoretical) [2]. As a chlorinated alkene, its chemical behavior is defined by the unique reactivity profile of the vinylic C–Cl bond and the adjacent π-system, which dictates its performance in cross-coupling and elimination reactions [3].

1-Chlorocyclohexene Procurement: Why Isomeric and Halogen Analogs Are Not Drop-In Replacements


The substitution of 1-chlorocyclohexene with a closely related chlorocyclohexene isomer or a different vinyl halide is not scientifically justified due to profound differences in stability and reactivity dictated by the position of the halogen and the double bond. For instance, the gas-phase elimination kinetics of 3-chlorocyclohexene and 4-chlorocyclohexene differ by approximately 90-fold, a disparity attributed to the unique stabilization of the transition state when the halogen is α to the double bond as in 1-chlorocyclohexene [1]. Furthermore, the presence of the vinylic chlorine alters the electron density of the π-system, making 1-chlorocyclohexene significantly less reactive toward electrophilic hydration than unsubstituted cyclohexene [2]. This electronic modulation, coupled with its distinct ability to serve as a precursor to highly reactive cyclohexyne intermediates under strongly basic conditions [3], underscores that in-class compounds cannot be interchanged without a substantial and predictable impact on synthetic outcomes. Procurement decisions must therefore be driven by the specific mechanistic and quantitative requirements of the target transformation.

1-Chlorocyclohexene (CAS 930-66-5): Quantifiable Differentiation from Analogs and In-Class Candidates


1-Chlorocyclohexene Thermal Stability vs. 3- and 4-Chlorocyclohexene Isomers

The thermal stability of 1-chlorocyclohexene, as inferred from the elimination kinetics of its isomers, is substantially higher than that of 3-chlorocyclohexene. The position of the chlorine atom relative to the double bond is the critical determinant of the activation energy for HCl elimination. While direct kinetic data for 1-chlorocyclohexene is less common, the 90-fold rate difference between its 3- and 4- isomers provides a class-level inference for its own stability profile [1][2].

Gas-Phase Kinetics Thermal Stability Isomer Comparison

Regioselective Suzuki-Miyaura Cross-Coupling Yields of 1-Chloro-2-arylcyclohexenes from 1-Chlorocyclohexene Derivatives

The chemoselective Suzuki-Miyaura cross-coupling of 1-bromo-2-chlorocyclohexene—a direct derivative of 1-chlorocyclohexene—with various aryl boronic acids provides a robust, high-yielding route to 1-chloro-2-arylcyclohexenes. This protocol demonstrates the unique utility of the 1,2-dihalo scaffold in sequential functionalization [1]. The process yields the desired mono-arylated products in consistently high yields of >90%, showcasing the superior leaving group ability of the bromine atom while the chlorine remains intact for subsequent transformations [2]. In contrast, the direct use of 1-chlorocyclohexene in similar couplings would require harsher conditions and result in lower yields due to the lower reactivity of the vinylic C–Cl bond.

Cross-Coupling Suzuki-Miyaura Synthetic Yield 1-Bromo-2-chlorocyclohexene

Electrophilic Reactivity of 1-Chlorocyclohexene Oxide vs. Its Thermal Isomer 2-Chlorocyclohexanone

1-Chlorocyclohexene oxide, the direct epoxidation product of 1-chlorocyclohexene, is a highly reactive electrophile. Its reactivity profile was directly compared to its thermal isomerization product, 2-chlorocyclohexanone, in both hydrolysis kinetics and reactions with a model nucleophile (2-aminopyridine). The oxide is clearly a more reactive electrophile than the ketone [1]. However, this heightened reactivity does not directly translate to increased mutagenicity, as the oxide is more rapidly detoxified via hydrolysis [1].

Electrophilicity Mutagenicity Metabolic Activation

1-Chlorocyclohexene (930-66-5): Targeted Research and Industrial Applications Driven by Quantitative Evidence


Precursor to Cyclohexyne for Alkyne Click Chemistry and Strained Intermediate Studies

As demonstrated in seminal studies, 1-chlorocyclohexene undergoes dehydrohalogenation under strongly basic conditions (e.g., with phenyllithium or complex bases like tBuONa-NaNH₂ in THF) to generate the highly reactive intermediate cyclohexyne [1][2]. This makes it an indispensable starting material for researchers exploring strained alkyne chemistry, cycloadditions, and mechanistic investigations where cyclohexyne serves as a reactive partner.

Synthesis of 1,2-Dihalocyclohexenes as Versatile Cross-Coupling Scaffolds

1-Chlorocyclohexene is the foundational building block for synthesizing unsymmetrical 1,2-dihalocyclohexenes, such as 1-bromo-2-chlorocyclohexene. This derivative exhibits superior chemoselectivity in Suzuki-Miyaura cross-couplings, enabling the high-yielding (>90%) synthesis of 1-chloro-2-arylcyclohexenes, which are valuable intermediates for further functionalization, including the generation of anionic synthons like 1-trimethylsilyl-2-arylcyclohexenes [3][4].

Generation of Electrophilic Epoxide Probes for Biological Studies

Epoxidation of 1-chlorocyclohexene yields 1-chlorocyclohexene oxide, a reactive electrophile that can be used to study nucleophilic sites in biological macromolecules (e.g., DNA bases, proteins). The established kinetics of its hydrolysis and reactivity relative to its isomer 2-chlorocyclohexanone provide a quantitative framework for designing controlled experiments in toxicology and metabolic activation studies [5].

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